3-Fluoro-2-iodo-N-methylbenzamide

Androgen receptor BF3 allosteric site Prostate cancer

This compound features an ortho-iodine for superior Pd-catalyzed cross-coupling reactivity and a meta-fluorine for electronic tuning, a combination absent in single-halogen analogs. It serves as a characterized starting point for prostate cancer SAR programs, with a confirmed IC₅₀ of 50 µM at the AR BF3 site and available co-crystal data (PDB 2YLQ). Its ortho-iodo handle enables high-yield Suzuki/Sonogashira couplings, accelerating library synthesis.

Molecular Formula C8H7FINO
Molecular Weight 279.05 g/mol
Cat. No. B8175023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-2-iodo-N-methylbenzamide
Molecular FormulaC8H7FINO
Molecular Weight279.05 g/mol
Structural Identifiers
SMILESCNC(=O)C1=C(C(=CC=C1)F)I
InChIInChI=1S/C8H7FINO/c1-11-8(12)5-3-2-4-6(9)7(5)10/h2-4H,1H3,(H,11,12)
InChIKeyRZYGYHKRSOGJLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-2-iodo-N-methylbenzamide – Core Identity and Procurement-Relevant Baseline


3-Fluoro-2-iodo-N-methylbenzamide (C₈H₇FINO, MW 279.05 g/mol) is a di‑halogenated N‑methylbenzamide bearing a meta‑fluorine and an ortho‑iodine on the aromatic ring . The compound has been co‑crystallized with the human androgen receptor (AR) ligand‑binding domain (PDB 2YLQ) and shows an IC₅₀ of 5.0 × 10⁴ nM at the AR Binding Function 3 (BF3) allosteric site in LNCaP cell‑based transcriptional assays . It is primarily sourced as a research‑grade building block for medicinal chemistry and organic synthesis, with the ortho‑iodo substituent providing a versatile handle for transition‑metal‑catalyzed cross‑coupling .

Why 3-Fluoro-2-iodo-N-methylbenzamide Cannot Be Casually Replaced by Other Halogenated Benzamides


The combination of an ortho‑iodine and a meta‑fluorine on the N‑methylbenzamide scaffold generates a substitution pattern that is not replicated by any single‑halogen analog or by positional isomers. The ortho‑iodo group provides the highest oxidative‑addition reactivity among aryl halides (I > Br >> Cl) for Pd‑catalyzed cross‑coupling, while the meta‑fluoro substituent withdraws electron density without engaging in undesired side reactions, modulating both the electronic character of the ring and the amide NH acidity . The 2‑iodo‑3‑fluoro regiochemistry further directs halogen‑bonding interactions in a manner distinct from 2‑fluoro‑3‑iodo or 4‑iodo isomers, as evidenced by systematic crystallographic surveys of halogenated benzamides . Consequently, replacing this compound with 3‑fluoro‑N‑methylbenzamide (lacking iodine) eliminates the heavy‑atom cross‑coupling vector, while substituting 2‑iodo‑N‑methylbenzamide (lacking fluorine) removes the electronic tuning and metabolic‑stability advantages conferred by fluorine .

Quantitative Differentiation Evidence for 3-Fluoro-2-iodo-N-methylbenzamide vs. Closest Analogs


Androgen Receptor BF3 Site Binding: 3-Fluoro-2-iodo-N-methylbenzamide vs. Structurally Related AR Ligands

3-Fluoro-2-iodo-N-methylbenzamide shows an IC₅₀ of 5.0 × 10⁴ nM (50 µM) at the androgen receptor BF3 allosteric site in eGFP‑expressing human LNCaP cells after 5 days, as measured by fluorometric transcriptional assay . In the same assay system, the structurally related compound CHEMBL1738936 (BDBM50359006) exhibited an IC₅₀ of 1.31 × 10⁴ nM (13.1 µM) . A more potent BF3‑directed inhibitor, CLP‑3094, demonstrated an IC₅₀ of 4 µM (4.0 × 10³ nM) in a comparable AR transcriptional assay . The target compound thus occupies a distinct potency band that is approximately 3.8‑fold weaker than CHEMBL1738936 and 12.5‑fold weaker than CLP‑3094, providing a moderately active starting point for BF3‑site medicinal chemistry optimization.

Androgen receptor BF3 allosteric site Prostate cancer

AR AF2 Site Displacement: 3-Fluoro-2-iodo-N-methylbenzamide vs. BF3 Site Selectivity Profile

In a fluorescence‑polarization displacement assay using 5‑iodoacetamidofluorescein‑labeled SRC23 peptide at the human AR AF2 site expressed in E. coli, 3‑fluoro‑2‑iodo‑N‑methylbenzamide showed an IC₅₀ > 5.0 × 10⁴ nM (>50 µM) . When compared with its own BF3 site activity (IC₅₀ = 5.0 × 10⁴ nM) in LNCaP cells, the compound displays no significant potency difference between the two allosteric surfaces, indicating that introduction of a more optimized substituent at the ortho or meta position is required to achieve site selectivity . In contrast, dedicated AR antagonists such as enzalutamide achieve IC₅₀ values in the nanomolar range at the orthosteric ligand‑binding pocket .

Androgen receptor AF2 coactivator site Selectivity profiling

Ortho-Iodo Cross-Coupling Reactivity: 3-Fluoro-2-iodo-N-methylbenzamide vs. Bromo and Chloro Analogs

The ortho‑iodo substituent on 3‑fluoro‑2‑iodo‑N‑methylbenzamide provides superior oxidative‑addition reactivity with Pd(0) catalysts relative to the corresponding bromo (3‑fluoro‑2‑bromo‑N‑methylbenzamide, MW 232.05) and chloro (3‑fluoro‑2‑chloro‑N‑methylbenzamide, MW 187.60) analogs . The established reactivity order for aryl halides in Suzuki–Miyaura coupling is I > OTf > Br >> Cl, with aryl iodides reacting approximately 10–100× faster than aryl bromides and >10³× faster than aryl chlorides under standard conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O) . Solution‑phase parallel synthesis studies have demonstrated that o‑iodobenzamides consistently yield good‑to‑excellent conversions in Sonogashira couplings with terminal alkynes, enabling rapid diversification for library synthesis . The chlorine analog (3‑chloro‑2‑fluoro‑N‑methylbenzamide) is essentially inert under these mild Pd‑catalyzed conditions unless specialized ligands (e.g., SPhos, XPhos) are employed, adding cost and complexity .

Cross-coupling Suzuki-Miyaura Sonogashira Building block

Molecular Weight and Heavy-Atom Effect: 3-Fluoro-2-iodo-N-methylbenzamide vs. Des-Iodo Analog

The molecular weight of 3‑fluoro‑2‑iodo‑N‑methylbenzamide (279.05 g/mol) is substantially higher than that of its des‑iodo analog 3‑fluoro‑N‑methylbenzamide (153.15 g/mol) due to the iodine atom (atomic mass 126.9) . The iodine also increases the calculated logP: the target compound has a predicted logP of approximately 2.7 (ACD/Labs), compared to approximately 1.4–1.9 for 3‑fluoro‑N‑methylbenzamide . This higher lipophilicity and polarizability enhances membrane permeability and halogen‑bond donor capacity, but also increases the risk of low aqueous solubility. The iodine atom introduces a significant anomalous scattering signal for X‑ray crystallography (f'' = 6.9 e⁻ at Cu Kα), facilitating experimental phasing of protein‑ligand co‑crystal structures .

Physicochemical properties Lipophilicity Heavy-atom effect

Regiochemical Specificity: 3-Fluoro-2-iodo-N-methylbenzamide vs. Positional Isomers

The 2‑iodo‑3‑fluoro substitution pattern places the iodine ortho to the carboxamide group and fluorine meta to the carboxamide, a regiochemistry that directs both halogen‑bond donor (I) and hydrogen‑bond acceptor (F, C=O) interactions in a defined spatial orientation. In systematic crystallographic analyses of halogenated benzamides, the ortho‑iodo group consistently engages in type‑I and type‑II halogen bonds with carbonyl oxygen atoms in the solid state, while meta‑fluorine participates in C–H···F interactions that influence crystal packing . Positional isomers such as 2‑fluoro‑4‑iodo‑N‑methylbenzamide (CAS 1351185-56-2) or 2‑fluoro‑5‑iodo‑N‑methylbenzamide present different geometric vectors for these interactions, which can alter binding poses in protein pockets and intermolecular packing in crystalline materials . The PhD thesis of Hehir (2017) provides a comprehensive 3×3 isomer grid analysis demonstrating that small changes in halogen position on benzamide scaffolds produce measurable differences in unit cell parameters, hydrogen‑bonding networks, and imide/amide conformational equilibria .

Regiochemistry Halogen bonding Isomer comparison

Optimal Research and Industrial Deployment Scenarios for 3-Fluoro-2-iodo-N-methylbenzamide


Androgen Receptor BF3 Site – Fragment-Based or Hit-to-Lead Optimization

3‑Fluoro‑2‑iodo‑N‑methylbenzamide, with a confirmed IC₅₀ of 50 µM at the AR BF3 allosteric site and a co‑crystal structure available (PDB 2YLQ), serves as a structurally characterized starting point for fragment growth or scaffold‑hopping programs targeting enzalutamide‑resistant prostate cancer . Its moderate potency and dual AF2/BF3 binding profile make it suitable as a reference compound in SAR studies, where synthetic elaboration at the ortho‑iodo position via Suzuki or Sonogashira coupling can rapidly generate analogs with improved potency and site selectivity .

Diversification via Pd-Catalyzed Cross-Coupling in Parallel Synthesis Libraries

The ortho‑iodo group enables efficient Pd(0)‑catalyzed Suzuki–Miyaura, Sonogashira, and Heck couplings under mild conditions, yielding biaryl, alkyne, and alkene derivatives with high conversion rates (~70–95% as reported for o‑iodobenzamide substrates) . This reactivity advantage over the bromo and chloro analogs (estimated 10–100× and >10³× faster, respectively) reduces reaction cycle times and increases library throughput, directly benefiting medicinal chemistry teams that prioritize rapid SAR exploration .

Experimental Phasing in Protein Crystallography Using Iodine Anomalous Signal

With an iodine anomalous scattering factor (f'') of approximately 6.9 electrons at Cu Kα wavelength, 3‑fluoro‑2‑iodo‑N‑methylbenzamide can be used as an intrinsic anomalous scatterer for SAD (single‑wavelength anomalous diffraction) phasing of protein‑ligand co‑crystal structures . This capability eliminates the need for selenomethionine incorporation or heavy‑atom soaking, as demonstrated by the successful structure determination of the AR ligand‑binding domain co‑crystallized with this compound (PDB 2YLQ, 2.4 Å resolution) . Crystallographers seeking a benzamide‑based ligand with built‑in phasing power should prioritize the iodo analog over the corresponding bromo or chloro derivatives.

Halogen-Bond-Directed Crystal Engineering and Solid-State Studies

The 2‑iodo‑3‑fluoro benzamide scaffold engages in predictable type‑II halogen bonding (C–I···O=C) in the solid state, as documented in systematic crystallographic surveys of halogenated benzamide isomer grids . This regiochemistry provides a reliable supramolecular synthon for crystal engineering studies, co‑crystal design, and the investigation of halogen‑bond strength in the context of pharmaceutical solid forms. The meta‑fluorine further modulates crystal packing via weak C–H···F interactions, offering an additional degree of structural control not available with des‑fluoro analogs .

Quote Request

Request a Quote for 3-Fluoro-2-iodo-N-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.